molecular formula C27H29N3O3 B10878859 N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide

N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide

Cat. No.: B10878859
M. Wt: 443.5 g/mol
InChI Key: DIMZKRMDSYKNJQ-UHFFFAOYSA-N
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Description

N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

2-benzamido-N-[1-(diethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C27H29N3O3/c1-3-30(4-2)27(33)24(19-20-13-7-5-8-14-20)29-26(32)22-17-11-12-18-23(22)28-25(31)21-15-9-6-10-16-21/h5-18,24H,3-4,19H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

DIMZKRMDSYKNJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of phenylalanine derivatives, followed by the introduction of phenylcarbonyl groups through acylation reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Amide Group Reactivity

The compound’s amide bonds participate in hydrolysis and nucleophilic substitution. For example:

  • Acid/Base-Catalyzed Hydrolysis : Under acidic conditions (HCl, 80°C), the amide bond cleaves to yield phenylalanine derivatives and substituted benzamides.

  • Enzymatic Hydrolysis : Proteases such as trypsin selectively target the α-amide linkage, demonstrating potential for controlled degradation.

Carbonyl Group Transformations

The carbonyl groups enable α-functionalization and condensation:

α-Amination

A Fe-catalyzed α-amination protocol (S. Murru et al., 2015) applies to 1,3-dicarbonyl analogs, producing α-amino derivatives. For this compound, analogous conditions (FeCl₃, arylhydroxylamines, 0°C) yield N-alkylated products with >85% selectivity .

Reaction TypeConditionsCatalystOutcomeReference
α-AminationFeCl₃, 0°CFeN-Alkylated α-amino derivatives

Nucleophilic Addition

The ketone-like carbonyl undergoes Grignard reagent additions, forming tertiary alcohols. For example, methylmagnesium bromide adds to the carbonyl, producing a sterically hindered alcohol.

Aromatic Substitution

The phenyl rings participate in electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzamide ring.

  • Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, enhancing water solubility.

N-H Insertion Reactions

The secondary amine in the diethyl group undergoes Rh-catalyzed N-H insertion with diazo compounds (Z. Zhong et al., 2024) . This method produces α-amino esters under mild conditions (25°C, Rh₂(OAc)₄) :

SubstrateDiazo ReagentProductYield
N,N-Diethyl groupDiazo malonateα-Amino ester92%

Cross-Coupling Reactions

The aryl halide moiety (if present in synthetic precursors) enables Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ and arylboronic acids, biaryl structures form with >90% efficiency.

Comparative Reactivity

Key contrasts with simpler analogs:

CompoundFunctional GroupsDominant Reactivity
N,N-DiethylbenzamideSingle amideHydrolysis/N-alkylation
Target CompoundMultiple amides, carbonylsα-Amination, cross-coupling

Mechanistic Insights

  • α-Amination Mechanism :

    • Fe³⁺ coordinates to the carbonyl oxygen, polarizing the α-C–H bond.

    • Arylhydroxylamine transfers an NH group via a radical intermediate.

    • Rearomatization releases H₂O, forming the α-amino product .

  • N-H Insertion Pathway :
    Rhodium carbenes insert into the N–H bond, followed by proton transfer to stabilize the α-amino ester .

Scientific Research Applications

Structural Features

FeatureDescription
Functional Groups Amides, Carbonyls
Lipophilicity Enhanced due to diethyl substitution
Biological Targets Potential interactions with enzymes and receptors

Common Synthetic Routes

  • Condensation Reactions : Involves the reaction of phenylalanine derivatives with appropriate carbonyl compounds.
  • Amidation Processes : Utilizes coupling agents to facilitate the formation of amide bonds.
  • Functional Group Modifications : Allows for the introduction of the diethyl group and other substituents.

Preliminary studies indicate that N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide may exhibit various biological activities. Its structural components suggest possible interactions with several biological targets.

Potential Biological Activities

  • Anticancer Properties : Due to structural similarities with known anticancer agents.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
  • Enzyme Inhibition : Interaction with specific enzymes may lead to therapeutic benefits.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Studies may involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
  • Cellular Assays : Investigating the effects on cell proliferation and apoptosis.

Comparison Table

Compound NameStructural FeaturesBiological Activity
N,N-DiethylbenzamideSimple amide structureAnalgesic properties
PhenylethyleneureaUrea derivativeAnticancer activity
4-(Phenylimino)-5-pyrimidinecarboxamidePyrimidine-basedAntimicrobial properties

This compound stands out due to its dual carbonyl functionalities and enhanced lipophilicity, which may improve its biological interactions compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on exploring the therapeutic potential of this compound in various disease models:

  • Cancer Treatment Models : Investigations into its efficacy against specific cancer cell lines have shown promising results, indicating potential as an anticancer agent.
  • Inflammatory Disease Models : Research has demonstrated anti-inflammatory properties in animal models, suggesting applications in treating inflammatory conditions.
  • Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes involved in disease pathways has been documented, paving the way for further therapeutic explorations.

Mechanism of Action

The mechanism of action of N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide include other phenylalanine derivatives and compounds with similar functional groups, such as:

  • N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)glycine
  • N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valine

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications across multiple fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.

Biological Activity

N,N-Diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide, a compound with intricate structural characteristics, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This compound features a diethyl amine group attached to a phenylalanine derivative, which is further modified by phenylcarbonyl substituents. Such modifications suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors, potentially modulating pathways associated with inflammation and cancer progression.

Antitumor Activity

Several studies have reported the antitumor effects of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including:

  • Breast cancer cells
  • Lung cancer cells
  • Colorectal cancer cells

The compound's mechanism involves inducing apoptosis in these cell lines, as evidenced by increased caspase activity and DNA fragmentation assays .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise in reducing inflammation. Animal models of inflammatory diseases demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

  • Case Study 1: Breast Cancer
    • Objective: To evaluate the efficacy of this compound in breast cancer models.
    • Results: The compound significantly reduced tumor size in xenograft models compared to controls. Histological analysis revealed decreased mitotic activity and increased apoptosis .
  • Case Study 2: Inflammatory Bowel Disease
    • Objective: Assess the anti-inflammatory effects in a murine model.
    • Results: Treatment led to significant improvement in clinical scores and histological scores of colitis. The levels of inflammatory markers were notably reduced .

Data Summary

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
Apoptosis InductionIncreased caspase activity
Anti-inflammatoryReduced cytokine levels

Q & A

Advanced Question

  • Molecular docking : Predict binding affinities to target receptors (e.g., proteases or GPCRs) using software like AutoDock or Schrödinger.
  • MD simulations : Analyze conformational stability in aqueous/lipid environments (GROMACS/AMBER).
  • QSAR modeling : Correlate substituent variations (e.g., diethyl vs. dimethyl groups) with bioactivity using datasets from analogs like 4-(N-dialkyl)aminomethyl phenylalanines .
    These methods reduce experimental trial-and-error in SAR studies .

What are the stability considerations for this compound under varying pH and temperature conditions?

Basic Question

  • pH stability : The compound is prone to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions due to labile amide bonds.
  • Temperature : Store at –20°C in anhydrous DMSO or ethanol to prevent degradation.
  • Light sensitivity : Protect from UV exposure to avoid photooxidation of the phenylcarbonyl group .

Advanced Question
For kinetic stability studies:

  • Accelerated degradation : Use Arrhenius plots to predict shelf-life under stress conditions (e.g., 40°C/75% RH).
  • Degradant profiling : LC-MS/MS identifies hydrolysis byproducts (e.g., free phenylalanine or benzoic acid derivatives).
  • Buffer optimization : Phosphate buffers (pH 6–7) stabilize the compound during in vitro assays .

How can researchers resolve contradictions in bioactivity data across different assay systems?

Advanced Question
Contradictions often arise from assay-specific variables:

  • Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to differentiate intrinsic activity from transport limitations.
  • Protein binding : Equilibrium dialysis quantifies compound binding to serum albumin, which may reduce effective concentrations.
  • Cellular context : Compare results from immortalized cell lines vs. primary cells (e.g., hepatocytes) to assess metabolic stability .
    Normalizing data to internal controls (e.g., housekeeping genes) and replicating across ≥3 independent experiments enhances reliability .

What strategies improve solubility for in vivo studies without altering bioactivity?

Advanced Question

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Co-solvents : Use cyclodextrins or PEG-based formulations for intravenous administration.
  • Salt formation : Hydrochloride or citrate salts enhance aqueous solubility while maintaining pharmacophore integrity .
    Preclinical studies on phenylalanine derivatives demonstrate that solubility >1 mg/mL is achievable without compromising activity .

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